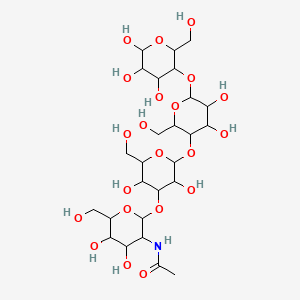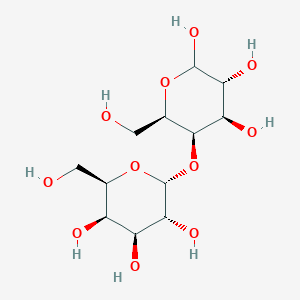
4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This specific compound features an ethylthio group, a methyl group, and an isopropyl group attached to the pyrimidine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable thiol and an alkyl halide, the ethylthio group can be introduced via nucleophilic substitution. The methyl and isopropyl groups can be added through alkylation reactions using corresponding alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyrimidine ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Halogenated or nitrated pyrimidine derivatives.
Scientific Research Applications
4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylthio group can enhance lipophilicity, aiding in membrane permeability and bioavailability. The compound’s interactions with cellular pathways can lead to various biological effects, including inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylthio)-6-methyl-2-(1-methylethyl)-pyrimidine
- 4-(Ethylthio)-6-methyl-2-(1-methylpropyl)-pyrimidine
- 4-(Ethylthio)-5-methyl-2-(1-methylethyl)-pyrimidine
Uniqueness
4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with other molecules. The combination of the ethylthio, methyl, and isopropyl groups provides a distinct set of chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
77738-92-2 |
|---|---|
Molecular Formula |
C10H16N2S |
Molecular Weight |
196.31 g/mol |
IUPAC Name |
4-ethylsulfanyl-6-methyl-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C10H16N2S/c1-5-13-9-6-8(4)11-10(12-9)7(2)3/h6-7H,5H2,1-4H3 |
InChI Key |
UNQKKHXKUXOBRH-UHFFFAOYSA-N |
SMILES |
CCSC1=NC(=NC(=C1)C)C(C)C |
Canonical SMILES |
CCSC1=NC(=NC(=C1)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


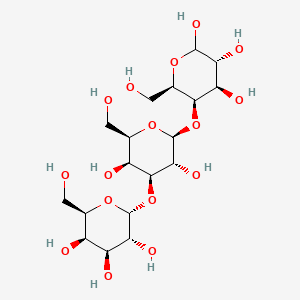

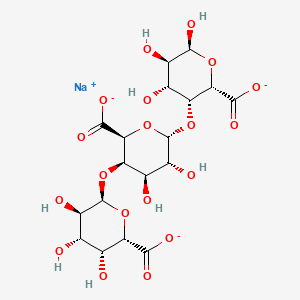
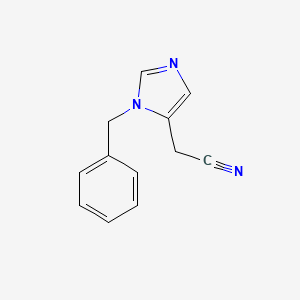



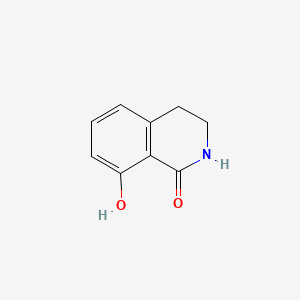
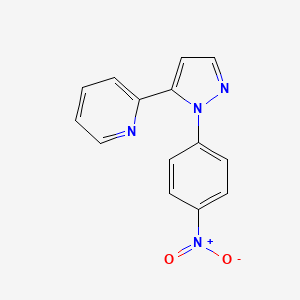
![7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B594380.png)
